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4-Benzyl-2-chlorophenol is an organic compound with the molecular formula and a molecular mass of 218.68 g/mol. It is characterized by a benzyl group attached to the para position of a chlorophenol structure. The compound is also known by several synonyms, including 2-chloro-4-(phenylmethyl)phenol and ortho-benzyl-para-chlorophenol. Its chemical structure features a chlorinated phenolic ring, which contributes to its reactivity and biological activity .
The compound appears as a solid at room temperature, with a boiling point ranging from 155 to 160 °C at reduced pressure (5 Torr) and is known to be hazardous, particularly in aquatic environments .
These reactions highlight the compound's potential for modification and utility in organic synthesis.
Several methods exist for synthesizing 4-benzyl-2-chlorophenol:
These methods allow for the production of the compound with varying degrees of yield and purity.
4-Benzyl-2-chlorophenol finds applications in various fields:
Interaction studies involving 4-benzyl-2-chlorophenol often focus on its biological effects and potential toxicological implications. Research has indicated that exposure can lead to skin sensitization and irritation. Additionally, studies have shown that it may interact adversely with aquatic organisms, prompting environmental safety assessments .
Several compounds share structural similarities with 4-benzyl-2-chlorophenol:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Benzyl-4-chlorophenol | 120-32-1 | Similar structure; used as an antimicrobial agent |
| Chlorophene | 120-32-1 | Known for its antiseptic properties |
| p-Chloro-m-cresol | 89-78-1 | Exhibits similar antimicrobial activity |
| 4-Chloro-3-methylphenol | 95-48-7 | Used in similar applications but with different reactivity |
Uniqueness of 4-Benzyl-2-Chlorophenol: This compound's unique combination of a benzyl group and chlorinated phenolic structure distinguishes it from others in terms of both reactivity and biological activity. Its specific interactions with microbial systems make it particularly valuable in antimicrobial applications compared to its analogs.
Classical alkylation methods for synthesizing 4-benzyl-2-chlorophenol typically involve the reaction of 2-chlorophenol with benzyl halides under basic or acidic conditions. For instance, benzyl chloride can act as an alkylating agent in the presence of Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). These catalysts facilitate the formation of a benzyl carbocation, which undergoes electrophilic substitution at the para position of 2-chlorophenol.
A notable limitation of this approach is the potential for over-alkylation or isomer formation due to the mobility of the benzyl group. To mitigate this, stoichiometric control is critical. For example, maintaining a molar ratio of 2-chlorophenol to benzyl chloride at 1.2:1 minimizes side reactions while achieving yields exceeding 80%. Solvent selection also plays a role; polar aprotic solvents like nitromethane enhance reaction efficiency by stabilizing ionic intermediates.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Molar Ratio (Phenol:Benzyl) | 1.2:1 | Maximizes selectivity |
| Catalyst Loading | 5% Zn(OTf)₂ | 94% selectivity |
| Solvent | Nitromethane | Enhances intermediate stability |
Friedel-Crafts alkylation is a cornerstone of 4-benzyl-2-chlorophenol synthesis, leveraging Lewis acids to activate benzyl electrophiles. Zinc triflate (Zn(OTf)₂) has emerged as a highly effective catalyst, enabling regioselective benzylation at mild temperatures (60°C) with 94% selectivity toward the target compound. The mechanism involves coordination of Zn(OTf)₂ to the benzyl chloride, polarizing the C–Cl bond and generating a reactive benzyl cation that attacks the electron-rich aromatic ring of 2-chlorophenol.
Alternative catalysts, such as titanium tetrachloride (TiCl₄), have been employed in tandem with borane-ammonia (BH₃NH₃) to reduce aryl carbonyls in situ, generating benzyl cations for subsequent Friedel-Crafts reactions. This one-pot approach streamlines synthesis by combining reduction and alkylation steps, achieving yields up to 94% for diarylmethanes. However, electron-donating substituents on the benzyl electrophile can lead to oligomerization, necessitating careful substrate design.
Recent advances prioritize solvent-free or aqueous conditions to reduce environmental impact. A metal-free Friedel-Crafts benzylation protocol using resorcinarene macrocycles as hydrogen-bonding catalysts has been developed for on-water reactions. The hydrophobic effect amplifies catalyst-substrate interactions, polarizing the C–Cl bond in benzyl chloride without requiring toxic solvents. This method achieves 85% yield for diphenylmethane analogs and is scalable to gram quantities.
Additionally, Zn(OTf)₂-catalyzed reactions in nitromethane align with green chemistry principles by avoiding hazardous halogenated solvents. The catalyst’s reusability and low loading (5 mol%) further enhance sustainability. Emerging strategies also explore bio-based solvents or mechanochemical activation to minimize waste generation.
Optimizing reaction parameters is critical for industrial-scale production. Key factors include:
Process intensification techniques, such as continuous-flow reactors, have also been explored to enhance mass transfer and reduce reaction times. For example, microreactors enable precise control over residence time and temperature, minimizing byproduct formation.
The antimicrobial activity of 4-benzyl-2-chlorophenol arises from its capacity to disrupt microbial membrane integrity and interfere with critical enzymatic processes. The chlorine substituent enhances electrophilicity, enabling covalent interactions with thiol groups in microbial proteins, while the benzyl group facilitates hydrophobic interactions with lipid bilayers [2] [3]. Studies on structurally similar compounds, such as 2-benzyl-4-chlorophenol, reveal rapid bactericidal effects against Staphylococcus aureus and Escherichia coli within 5 minutes of exposure, achieving 4-log reductions in colony-forming units at concentrations ≥0.1% (w/v) [3].
Fungicidal mechanisms involve the inhibition of ergosterol biosynthesis in Candida albicans, compromising membrane fluidity and leading to cell lysis [3]. Comparative analyses show that 4-benzyl-2-chlorophenol derivatives exhibit stronger activity against Gram-positive bacteria than Gram-negative strains, likely due to differences in outer membrane permeability [4].
| Microbial Target | Primary Mechanism | Efficacy (Minimum Inhibitory Concentration) |
|---|---|---|
| Staphylococcus aureus | Membrane disruption, protein denaturation | 0.05–0.1% (w/v) |
| Pseudomonas aeruginosa | Enzyme inhibition, oxidative stress | 0.2–0.5% (w/v) |
| Aspergillus niger | Cell wall synthesis interference | 0.1–0.3% (w/v) |
The spatial arrangement of functional groups in 4-benzyl-2-chlorophenol critically determines its antimicrobial potency. The chlorine atom at the ortho position (relative to the hydroxyl group) enhances lipid solubility, promoting deeper penetration into microbial membranes compared to para-substituted analogs [2] [4]. Benzyl substitution at the para position further amplifies hydrophobic interactions, as demonstrated by a 2.3-fold increase in bactericidal activity against Salmonella enterica compared to unsubstituted chlorophenols [3].
Modifications to the benzyl group’s aromatic ring also influence efficacy. Introducing electron-withdrawing groups (e.g., nitro or cyano) at the benzyl moiety’s meta position improves activity against drug-resistant Enterococcus faecalis by 37%, whereas bulky substituents reduce diffusion rates through cell walls [4].
Combining 4-benzyl-2-chlorophenol with quaternary ammonium compounds (QACs) generates synergistic effects that enhance antimicrobial spectrum and reduce required active concentrations. For example, formulations containing 0.05% 4-benzyl-2-chlorophenol and 0.1% benzalkonium chloride achieve complete eradication of Mycobacterium smegmatis biofilms within 10 minutes—a result unattainable with either compound alone [5]. The synergy arises from QACs’ cationic charge neutralizing microbial surface negativity, thereby improving chlorophenol uptake [5].
Recent patents describe stable emulsions combining 4-benzyl-2-chlorophenol derivatives with QACs and nonionic polysaccharides, which prolong surface adhesion and prevent microbial regrowth on treated fabrics [5]. These formulations demonstrate 98% residual efficacy against enveloped viruses after 72 hours of environmental exposure [5].
4-Benzyl-2-chlorophenol’s multi-target mechanism reduces the likelihood of resistance development in persistent strains like methicillin-resistant Staphylococcus aureus (MRSA). Genomic studies reveal no significant upregulation of efflux pumps or detoxification enzymes in MRSA exposed to sublethal doses over 30 generations [3]. When used in rotation with peroxide-based disinfectants, 4-benzyl-2-chlorophenol formulations suppress resistance emergence in Pseudomonas aeruginosa by 89% compared to monotherapy regimens [6].
Continuous monitoring of industrial wastewater systems has identified no chlorophenol-resistant mutants over 5-year periods, underscoring its utility in high-risk settings [6].
The crystallographic investigation of 4-Benzyl-2-chlorophenol reveals fundamental structural characteristics that define its molecular architecture and solid-state organization. The compound crystallizes with molecular formula C₁₃H₁₁ClO and molecular weight of 218.68 g/mol [1] [2] [3]. Typical crystal systems observed for related benzyl-substituted chlorophenols include monoclinic and orthorhombic arrangements, commonly adopting space groups such as P2₁/c [4] [5] [6].
The unit cell parameters generally fall within characteristic ranges: a = 8-15 Å, b = 6-12 Å, and c = 14-25 Å, with crystal densities ranging from 1.19 to 1.31 g/cm³ [6] [7]. The melting point determination through crystallographic thermal analysis consistently shows values between 46-50°C [2] [7], indicating moderate thermal stability of the crystal lattice.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₁ClO | X-ray diffraction | [1] [2] [3] |
| Molecular Weight (g/mol) | 218.68 | Crystallographic | [1] [2] [3] |
| Crystal System | Monoclinic/Orthorhombic | Single crystal XRD | [4] [5] [6] |
| Space Group | P2₁/c or similar | Structure solution | [4] [5] [6] |
| Unit Cell (Å) | a = 8-15, b = 6-12, c = 14-25 | Lattice refinement | [4] [5] [6] |
| Density (g/cm³) | 1.19-1.31 | Pycnometric/XRD | [7] |
| Melting Point (°C) | 46-50 | Thermal analysis | [2] [7] |
Conformational analysis through X-ray crystallography reveals significant rotational freedom of the benzyl substituent relative to the chlorophenol ring system [4] [5] [8]. The phenolic hydroxyl group orientation demonstrates characteristic hydrogen bonding patterns that influence crystal packing arrangements. Intermolecular interactions dominating the crystal structure include classical O-H···O hydrogen bonding, π-π stacking interactions between aromatic rings, and weaker C-H···O contacts [4] [5] [8].
The molecular geometry exhibits a non-planar conformation with the benzyl group adopting various orientations relative to the phenolic plane, typically showing dihedral angles ranging from 60° to 90° [5] [8]. This conformational flexibility contributes to the compound's ability to adopt multiple crystal forms and influences its intermolecular packing efficiency.
Density Functional Theory calculations using the B3LYP hybrid functional with extended basis sets provide comprehensive insights into the electronic structure of 4-Benzyl-2-chlorophenol [9] [10] [11]. The highest occupied molecular orbital energy typically ranges from -5.2 to -5.8 eV, while the lowest unoccupied molecular orbital energy spans -1.2 to -1.8 eV, resulting in HOMO-LUMO energy gaps between 3.4 and 4.6 eV [9] [10] [11].
The ionization potential, calculated as the negative of the HOMO energy, ranges from 5.2 to 5.8 eV, indicating moderate electron-donating capability [9] [10] [11]. Electron affinity values, derived from LUMO energies, fall between 1.2 and 1.8 eV, suggesting reasonable electron-accepting properties [9] [10] [11]. These values collectively define the compound's redox behavior and reactivity patterns.
| Electronic Property | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -5.2 to -5.8 | DFT/B3LYP/6-311++G** | [9] [10] [11] |
| LUMO Energy (eV) | -1.2 to -1.8 | DFT/B3LYP/6-311++G** | [9] [10] [11] |
| Energy Gap (eV) | 3.4 to 4.6 | TD-DFT calculations | [9] [10] [11] |
| Ionization Potential (eV) | 5.2 to 5.8 | Vertical excitation | [9] [10] [11] |
| Electron Affinity (eV) | 1.2 to 1.8 | Vertical attachment | [9] [10] [11] |
| Electronegativity (eV) | 3.2 to 3.8 | Mulliken scale | [9] [10] [11] |
| Chemical Hardness (eV) | 1.7 to 2.3 | Global reactivity | [9] [10] [11] |
| Chemical Softness (eV⁻¹) | 0.43 to 0.59 | Inverse hardness | [9] [10] [11] |
Chemical reactivity descriptors derived from frontier molecular orbital theory indicate electronegativity values between 3.2 and 3.8 eV, positioning the compound as moderately electronegative [9] [10] [11]. Global hardness parameters range from 1.7 to 2.3 eV, with corresponding softness values of 0.43 to 0.59 eV⁻¹, suggesting moderate chemical reactivity and reasonable stability against electron transfer processes [9] [10] [11].
The calculated dipole moment ranges from 2.1 to 2.8 Debye, reflecting the polar nature introduced by the chlorine substituent and phenolic hydroxyl group [12] [13]. Natural population analysis reveals significant charge redistribution, with the chlorine atom carrying partial negative charge and the phenolic oxygen exhibiting enhanced electronegativity [10] [11].
Molecular orbital analysis demonstrates that the HOMO is primarily localized on the phenolic ring with contributions from the hydroxyl oxygen lone pairs, while the LUMO shows distribution across both aromatic systems with significant involvement of the chlorine p-orbitals [9] [10]. This orbital arrangement facilitates charge transfer processes and explains the compound's electronic absorption characteristics.
Molecular dynamics simulations employing various force fields including AMBER, CHARMM, and OPLS provide detailed insights into the solvation behavior and intermolecular interactions of 4-Benzyl-2-chlorophenol in different solvent environments [14] [15] [16]. Simulations conducted at standard conditions (298.15 K, 1 atm) with production runs extending from 5 to 100 nanoseconds reveal significant solvent-dependent behavior patterns [14] [15] [16].
In aqueous environments, the compound exhibits strong preferential solvation with water molecules forming hydrogen bonds with the phenolic hydroxyl group [14] [15]. The radial distribution function analysis shows a well-defined first solvation shell at distances of 3-4 Å, indicating structured water organization around the solute molecule [14] [15] [16]. The diffusion coefficient in water ranges from 0.5 to 2.1 × 10⁻⁶ cm²/s, reflecting moderate molecular mobility [14] [15].
| Simulation Parameter | Value/Description | Solvent System | Reference |
|---|---|---|---|
| Temperature (K) | 298.15 | All systems | [14] [15] [16] |
| Pressure (atm) | 1.0 | Standard conditions | [14] [15] [16] |
| Simulation Time (ns) | 5-100 | Production runs | [14] [15] [16] |
| Force Field | AMBER/CHARMM/OPLS | Classical mechanics | [14] [15] [16] |
| Ensemble | NPT, NVT | Thermodynamic | [14] [15] [16] |
| Diffusion Coefficient (×10⁻⁶ cm²/s) | 0.5-2.1 | Water/organic solvents | [14] [15] |
| Solvation Energy (kcal/mol) | -8 to -15 | Free energy calculation | [14] [15] |
Solvation free energy calculations indicate favorable dissolution in polar solvents, with values ranging from -8 to -15 kcal/mol depending on the solvent polarity [14] [15]. In methanol, enhanced hydrogen bonding interactions occur through both donor and acceptor mechanisms, resulting in increased residence times and stronger solvation shells [15] [17]. Dimethyl sulfoxide simulations reveal unique solvation patterns with the sulfoxide oxygen coordinating to the phenolic hydrogen while the methyl groups provide hydrophobic interactions with the benzyl substituent [18] [15].
Organic solvent simulations demonstrate preferential orientation of the compound with the chlorophenol ring oriented toward polar solvent molecules while the benzyl group associates with hydrophobic regions [14] [16]. Dynamic hydrogen bonding analysis reveals average lifetimes of 2-8 picoseconds for phenolic O-H···O interactions, with frequent exchange between different solvent molecules [15] [17].
The molecular dynamics trajectories also reveal conformational preferences in solution, showing that the benzyl group adopts preferential orientations that minimize steric interactions while maximizing favorable van der Waals contacts with solvent molecules [14] [16]. Temperature-dependent simulations indicate increasing molecular flexibility at elevated temperatures, with activation energies for benzyl rotation calculated at approximately 3-5 kcal/mol [16].
Pharmacophore analysis of 4-Benzyl-2-chlorophenol in comparison with structurally related biocides reveals essential molecular features responsible for antimicrobial activity [19] [20] [21]. The compound exhibits a multi-feature pharmacophore consisting of hydrophobic regions, hydrogen bonding capabilities, aromatic interactions, and halogen bonding potential [19] [20] [21].
The hydrophobic pharmacophore is primarily contributed by the benzyl and chlorophenyl aromatic systems, facilitating membrane penetration and disruption of lipid bilayers [19] [20] [21]. The phenolic hydroxyl group serves as both hydrogen bond donor and the oxygen as acceptor, enabling specific interactions with target proteins and enzymes [19] [20] [21]. The chlorine substituent introduces a unique halogen bonding element that enhances lipophilicity and provides additional binding interactions [19] [20] [21].
| Pharmacophore Feature | Molecular Contribution | Biocide Mechanism | Activity Enhancement | Reference |
|---|---|---|---|---|
| Hydrophobic Region | Benzyl + chlorophenyl groups | Membrane penetration | Lipid disruption | [19] [20] [21] |
| H-Bond Donor | Phenolic OH group | Protein binding | Enzyme inhibition | [19] [20] [21] |
| H-Bond Acceptor | Phenolic oxygen | Active site binding | Catalytic disruption | [19] [20] [21] |
| Aromatic Ring | Dual ring system | DNA intercalation | Genetic interference | [19] [20] [21] |
| Halogen Interaction | Chlorine substituent | Enhanced binding | Selectivity increase | [19] [20] [21] |
Comparative analysis with 2-benzyl-4-chlorophenol (chlorophene) reveals positional isomerism effects on biocidal potency [19] [21] [22]. The ortho-substitution pattern in 4-benzyl-2-chlorophenol provides different steric and electronic environments compared to the para-substitution in chlorophene, resulting in altered binding affinities and selectivity profiles [19] [21].
Structure-activity relationship studies demonstrate that the benzyl substitution significantly enhances antimicrobial activity compared to simple chlorophenols through increased membrane partitioning and target protein binding [19] [23] [21]. The calculated van der Waals volume of 164.6 mL/mol and molecular surface area of 220-250 Ų contribute to optimal receptor binding and membrane interaction properties [12].
Pharmacophore mapping against known biocidal targets reveals high complementarity with bacterial enzyme active sites, particularly those involved in cell wall synthesis and membrane transport [20] [21]. The compound's electrostatic field distribution, characterized by partial charge separation, facilitates specific interactions with negatively charged bacterial surface components [19] [20].
Selectivity indices calculated through comparative pharmacophore analysis indicate structure-dependent antimicrobial specificity, with enhanced activity against gram-positive bacteria due to optimal hydrophobic-hydrophilic balance [19] [23] [21]. The binding affinity predictions range from moderate to strong depending on the target organism and specific binding site architecture [19] [23] [21].